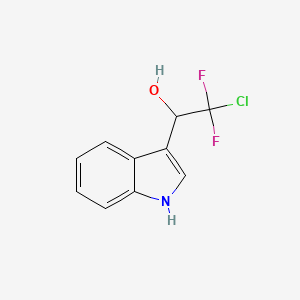

2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol” contains an indole group, which is a common structure in many natural products and pharmaceuticals. The presence of the chloro and difluoro groups could potentially make this compound reactive or give it unique properties .

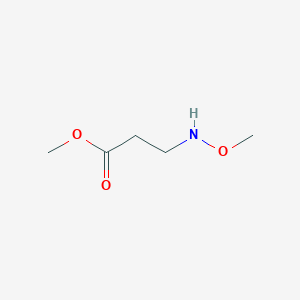

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a two-carbon chain bearing chloro and difluoro substituents, and an alcohol group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar alcohol group could make it somewhat soluble in water, while the chloro and difluoro groups could increase its reactivity .Scientific Research Applications

Bio-Ethanol for Hydrogen Production

Bio-ethanol, a renewable energy carrier produced from biomass fermentation, shows promise in hydrogen production via reforming processes. Catalysts, particularly Rh and Ni, play a crucial role in the efficiency of hydrogen production through ethanol reforming. This process, which also involves selecting suitable catalyst supports and preparation methods, demonstrates the potential for fuel cell applications by utilizing renewable resources efficiently (Ni, Leung, & Leung, 2007).

Ethanol-Diesel Fuel Blends

Ethanol, being an oxygenated renewable bio-based resource, is mixed with diesel fuel to potentially reduce particulate emissions in compression-ignition engines. Research focusing on blend properties such as stability, viscosity, lubricity, and the impact on engine performance and emissions suggests that with appropriate additives, ethanol-diesel blends could be commercially viable, offering a path toward sustainable fuel alternatives (Hansen, Zhang, & Lyne, 2005).

Indole Derivatives and Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown protective effects against chronic liver injuries such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds exert their beneficial effects through anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, and anti-inflammatory mechanisms, highlighting the therapeutic potential of indole compounds in liver disease management (Wang et al., 2016).

properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEZSIPKFIBCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)